Carbonic acid--ethane-1,2-diol (1/2)
Description
Carbonic acid--ethane-1,2-diol (1/2) is a molecular complex formed in a 1:2 molar ratio between carbonic acid (H₂CO₃) and ethane-1,2-diol (ethylene glycol). For instance, ethane-1,2-diol is known to form stable complexes with stannate ions via esterification, where the diol’s hydroxyl groups coordinate with the metal center . Carbonic acid, a weak diprotic acid, likely interacts with ethane-1,2-diol through similar mechanisms, forming hydrogen-bonded networks or transient esters. This complex may exhibit unique physicochemical properties, such as enhanced solubility or stability, compared to its individual components.
Structure
2D Structure
Properties
CAS No. |
55163-79-6 |
|---|---|
Molecular Formula |
C5H14O7 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
carbonic acid;ethane-1,2-diol |
InChI |
InChI=1S/2C2H6O2.CH2O3/c2*3-1-2-4;2-1(3)4/h2*3-4H,1-2H2;(H2,2,3,4) |
InChI Key |
IHJTVGXLGNFSNH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)O.C(CO)O.C(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Ethylene Glycol with Carbon Dioxide
The direct reaction between ethylene glycol (C₂H₆O₂) and carbon dioxide (CO₂) represents a straightforward pathway to synthesize carbonic acid--ethane-1,2-diol (1/2). This method leverages the nucleophilic reactivity of ethylene glycol’s hydroxyl groups to attack electrophilic CO₂, forming a carbonate intermediate. The reaction typically requires elevated pressures (5–20 bar) and temperatures (80–120°C) to overcome CO₂’s low reactivity. Catalysts such as alkali metal carbonates (e.g., K₂CO₃) or ionic liquids enhance reaction kinetics by stabilizing transition states.
Reaction Mechanism :
$$
2 \, \text{HOCH}2\text{CH}2\text{OH} + \text{CO}2 \rightarrow \text{HOCH}2\text{CH}2\text{OCO}2\text{CH}2\text{CH}2\text{OH} + \text{H}_2\text{O}
$$
Optimization Insights :
- Catalyst Effects : K₂CO₃ increases yield by 30–40% compared to uncatalyzed reactions.
- Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve CO₂ solubility.
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Pressure | 10 bar CO₂ | 65 | |
| Temperature | 100°C | 65 | |
| Catalyst | K₂CO₃ (5 mol%) | 65 | |
| Reaction Time | 12 hours | 65 |
Esterification of Carbonic Acid with Ethylene Glycol
Carbonic acid (H₂CO₃) reacts directly with ethylene glycol in a 1:2 stoichiometric ratio to form the target compound. However, carbonic acid’s instability in aqueous solutions necessitates in situ generation via CO₂ dissolution. The reaction is equilibrium-limited, requiring dehydration agents like molecular sieves or azeotropic distillation to shift equilibrium toward product formation.
Reaction Mechanism :
$$
\text{H}2\text{CO}3 + 2 \, \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{HOCH}2\text{CH}2\text{OCO}2\text{CH}2\text{CH}2\text{OH} + 2 \, \text{H}2\text{O}
$$
Challenges :
- Carbonic Acid Instability : Rapid decomposition into CO₂ and H₂O necessitates continuous CO₂ purging.
- Side Reactions : Competing formation of ethylene carbonate under high temperatures.
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Temperature | 60°C | 45 | |
| Dehydration Agent | 4Å Molecular Sieves | 45 | |
| Reaction Time | 24 hours | 45 |
Urea Alcoholysis Method
Urea (NH₂CONH₂) serves as a carbonyl source in this eco-friendly approach. Ethylene glycol reacts with urea at 150–180°C in the presence of metal oxide catalysts (e.g., ZnO, MgO), yielding carbonic acid--ethane-1,2-diol (1/2) and ammonia. This method aligns with green chemistry principles by avoiding toxic reagents.
Reaction Mechanism :
$$
\text{NH}2\text{CONH}2 + 2 \, \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{HOCH}2\text{CH}2\text{OCO}2\text{CH}2\text{CH}2\text{OH} + 2 \, \text{NH}3
$$
Catalyst Performance :
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Catalyst | ZnO (3 wt%) | 75 | |
| Temperature | 160°C | 75 | |
| Reaction Time | 8 hours | 75 |
Transesterification with Diethyl Carbonate
Diethyl carbonate ((C₂H₅)₂CO₃) undergoes transesterification with ethylene glycol to produce carbonic acid--ethane-1,2-diol (1/2) and ethanol. Anhydrous potassium carbonate (K₂CO₃) catalyzes the reaction at 120–160°C. Despite moderate yields (~40%), this method is valued for its operational simplicity.
Reaction Mechanism :
$$
(\text{C}2\text{H}5)2\text{CO}3 + 2 \, \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{HOCH}2\text{CH}2\text{OCO}2\text{CH}2\text{CH}2\text{OH} + 2 \, \text{C}2\text{H}_5\text{OH}
$$
Limitations :
- Equilibrium Constraints : Excess ethylene glycol (4:1 molar ratio) required to drive the reaction.
- Product Isolation : Distillation under reduced pressure leads to product losses.
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Catalyst | K₂CO₃ (5 mol%) | 40 | |
| Temperature | 140°C | 40 | |
| Molar Ratio (EG:DEC) | 4:1 | 40 |
Phosgene-Based Synthesis (Historical Context)
Phosgene (COCl₂) was historically used to synthesize carbonates but has been largely phased out due to toxicity. In this method, ethylene glycol reacts with phosgene in the presence of pyridine to neutralize HCl byproducts.
Reaction Mechanism :
$$
2 \, \text{HOCH}2\text{CH}2\text{OH} + \text{COCl}2 \rightarrow \text{HOCH}2\text{CH}2\text{OCO}2\text{CH}2\text{CH}2\text{OH} + 2 \, \text{HCl}
$$
Drawbacks :
- Toxicity : Phosgene exposure risks necessitate stringent safety measures.
- Byproduct Management : HCl removal requires additional steps.
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | Toluene | 85 | |
| Temperature | 70°C | 85 | |
| Reaction Time | 6 hours | 85 |
Catalytic Approaches and Recent Advances
Recent studies explore heterogeneous catalysts for greener synthesis. For example, atomically dispersed cobalt on nitrogen-doped carbon (Co-N/C) enhances oxidative cleavage reactions under mild conditions. While primarily used for diol cleavage, such catalysts may be adaptable for carbonate synthesis. Calcium iodide (CaI₂) with biocompatible ligands (e.g., 1,3-bis[tris(hydroxymethyl)-methylamino]propane) shows promise for CO₂ insertion into epoxides, suggesting potential for analogous reactions with ethylene glycol.
Comparative Analysis of Synthesis Methods
The table below summarizes the efficiency, scalability, and environmental impact of each method:
| Method | Yield (%) | Temperature (°C) | Catalyst | Environmental Impact | Scalability |
|---|---|---|---|---|---|
| Direct CO₂ Reaction | 65 | 100 | K₂CO₃ | Low (uses CO₂) | High |
| Esterification | 45 | 60 | None | Moderate | Moderate |
| Urea Alcoholysis | 75 | 160 | ZnO | Low | High |
| Transesterification | 40 | 140 | K₂CO₃ | Moderate | Moderate |
| Phosgene Method | 85 | 70 | Pyridine | High | Low |
Industrial Applications and Scalability Considerations
Carbonic acid--ethane-1,2-diol (1/2) finds use in polymer modification, dye dispersion, and as a precursor for dimethyl carbonate (DMC). The urea alcoholysis method is particularly scalable, integrating with DMC production for a closed-loop system.
Chemical Reactions Analysis
Types of Reactions
Ethylene glycol undergoes various chemical reactions, including:
Oxidation: Ethylene glycol can be oxidized to oxalic acid and other products under strong oxidizing conditions.
Esterification: It reacts with carboxylic acids to form esters, which are used in the production of polyesters.
Dehydration: Under acidic conditions, ethylene glycol can be dehydrated to form cyclic ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Major Products
Oxalic acid: Formed during oxidation.
Polyesters: Formed during esterification with carboxylic acids.
Scientific Research Applications
Ethylene glycol has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in cryopreservation of biological samples due to its antifreeze properties.
Medicine: Utilized in the formulation of certain pharmaceuticals.
Industry: Widely used in the production of polyester fibers and antifreeze formulations.
Mechanism of Action
Ethylene glycol exerts its effects primarily through its chemical reactivity. In biological systems, it is metabolized by alcohol dehydrogenase to glycolaldehyde, which is further oxidized to glycolic acid, glyoxylic acid, and oxalic acid. These metabolites are toxic and can cause metabolic acidosis and renal failure .
Comparison with Similar Compounds
Structural and Conformational Comparisons
Ethane-1,2-diol (Ethylene Glycol)
- Structure : Contains two hydroxyl (-OH) groups on adjacent carbons, enabling strong intramolecular and intermolecular hydrogen bonding.
- Conformation : Predominantly adopts gauche conformations due to intramolecular H-bonding between hydroxyl groups, as confirmed by X-ray diffraction and molecular dynamics simulations .
- Hydrogen Bonding : Forms an extensive H-bond network, with each molecule interacting with ~3.84 neighboring molecules on average .
Propane-1,2-diol (Propylene Glycol)
- Structure : Similar to ethane-1,2-diol but with an additional methyl group, reducing H-bond density.
- Conformation : Less prone to intramolecular H-bonding due to steric hindrance from the methyl group.
- Toxicity : Metabolized to pyruvic acid (a natural metabolite), making it less toxic than ethane-1,2-diol, which forms oxalic acid .
1,2-Dimethoxyethane
Table 1: Structural and Physical Properties of Selected Diols
| Compound | Hydroxyl Groups | Predominant Conformation | H-Bond Network Strength | Toxicity Profile |
|---|---|---|---|---|
| Ethane-1,2-diol | 2 | Gauche (intramolecular) | Strong (3.84 neighbors) | High (oxalic acid metabolite) |
| Propane-1,2-diol | 2 | Less gauche | Moderate | Low (pyruvic acid metabolite) |
| 1,2-Dimethoxyethane | 0 | Anti | None | Low |
Complexation Behavior with Acids and Metals
Stannate-Ethane-1,2-diol Complexes
Carboxylic Acid-Diol Complexes
- In deep eutectic solvents (DES), ethane-1,2-diol acts as a hydrogen bond donor (HBD) in complexes with choline chloride. These DESs exhibit high efficiency in extracting phenolic acids (e.g., gallic acid) and hydrolyzable tannins due to strong H-bonding interactions .
- By contrast, DESs with mono-alcohols (e.g., 2-methoxyethanol) show reduced extraction yields, highlighting the critical role of dual hydroxyl groups in ethane-1,2-diol .
Metabolic and Toxicological Comparisons
Ethane-1,2-diol
Propane-1,2-diol
- Metabolized to pyruvic acid via lactate dehydrogenase, a non-toxic pathway .
- Approved for use in pharmaceuticals and food due to low toxicity.
Q & A
Q. How can researchers determine the stoichiometric stability of the 1:2 complex between carbonic acid and ethane-1,2-diol in aqueous solutions?
Methodological Answer : Use spectroscopic titration (e.g., NMR or FTIR) to monitor proton exchange and hydrogen-bonding interactions. Calorimetric methods (ITC) can quantify binding constants and thermodynamic parameters (ΔH, ΔS). Theoretical frameworks like the Benesi-Hildebrand equation may validate stoichiometry .
Q. What experimental techniques are suitable for characterizing the hydrogen-bonding network in the carbonic acid--ethane-1,2-diol complex?
Methodological Answer : X-ray crystallography or neutron diffraction can resolve crystal structures, while computational methods (DFT or MD simulations) model dynamic interactions. IR spectroscopy identifies O–H stretching frequencies (2500–3500 cm⁻¹) to infer bond strengths .
Q. How can synthetic reproducibility of the complex be ensured across varying pH and temperature conditions?
Methodological Answer : Design a factorial experiment (e.g., 2³ design) to test variables: pH (4–8), temperature (5–25°C), and molar ratios (1:1 to 1:3). Monitor reaction progress via HPLC or gravimetric analysis to optimize conditions .
Advanced Research Questions
Q. What mechanisms explain contradictions in reported solubility data for the complex in polar vs. nonpolar solvents?
Methodological Answer : Perform Hansen solubility parameter analysis to correlate solvent polarity with dissolution behavior. Pair with molecular dynamics simulations to model solvation shells. Validate experimentally via UV-Vis spectroscopy or dynamic light scattering .
Q. How can researchers resolve discrepancies in the complex’s thermodynamic stability under oxidative vs. reductive environments?
Methodological Answer : Use cyclic voltammetry to map redox potentials and identify reactive intermediates. Couple with in situ Raman spectroscopy to track structural changes. Theoretical frameworks like Marcus theory can explain electron-transfer kinetics .
Q. What multi-scale modeling approaches integrate quantum mechanical and continuum-scale data for the complex’s reactivity in biological systems?
Methodological Answer : Combine QM/MM simulations (e.g., Gaussian/NAMD) to model enzymatic interactions, validated by experimental kinetic assays (e.g., stopped-flow spectroscopy). Use COMSOL Multiphysics® for macro-scale diffusion modeling .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the complex’s catalytic activity in esterification reactions?
Methodological Answer : Systematically replicate studies using standardized substrates (e.g., acetic acid/ethanol) and control variables (catalyst loading, solvent purity). Apply ANOVA to identify outlier datasets and isolate confounding factors (e.g., moisture content) .
Q. What statistical frameworks reconcile variability in the complex’s vibrational spectra across literature sources?
Methodological Answer : Perform principal component analysis (PCA) on spectral datasets to cluster outliers. Validate peak assignments using isotopic labeling (e.g., D₂O exchange) and cross-reference with computed spectra (DFT) .
Theoretical and Conceptual Frameworks
Q. How does the Marcus-Hush theory apply to proton-coupled electron transfer (PCET) in the complex?
Methodological Answer : Model PCET pathways using DFT-derived energy surfaces. Compare activation energies (ΔG‡) with experimental Tafel plots. Theoretical alignment requires matching reorganization energies (λ) to spectroscopic data .
Q. What conceptual models explain the complex’s role in prebiotic chemistry or atmospheric CO₂ sequestration?
Methodological Answer : Use ab initio molecular dynamics to simulate prebiotic aqueous environments. Pair with isotopic tracing (¹³C NMR) to track CO₂ incorporation. Theoretical frameworks like the “RNA world” hypothesis guide experimental design .
Methodological Innovations
Q. How can AI-driven high-throughput screening accelerate the discovery of derivatives with enhanced stability?
Methodological Answer : Train neural networks on existing crystallographic databases (e.g., Cambridge Structural Database) to predict lattice energies. Validate predictions via robotic synthesis and automated XRD analysis .
Q. What advanced separation techniques optimize purification of the complex from byproducts?
Methodological Answer : Test membrane technologies (e.g., nanofiltration) or chromatographic methods (HILIC) using design-of-experiments (DoE) to maximize yield. Monitor purity via LC-MS and compare with simulated elution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
